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Abstract
ZD-4190 is a potent, orally active, small molecule inhibitor of vascular endothelial growth factor

(VEGF) receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1]

[2] By competitively inhibiting ATP binding to the kinase domain of these receptors, ZD-4190
effectively abrogates VEGF-mediated signaling pathways crucial for angiogenesis, the

formation of new blood vessels. This anti-angiogenic activity translates into broad-spectrum

antitumor efficacy, as demonstrated in various preclinical models. This technical guide provides

a comprehensive overview of the chemical structure, properties, mechanism of action, and

preclinical data of ZD-4190, intended to serve as a valuable resource for researchers in

oncology and drug development.

Chemical Structure and Properties
ZD-4190, with the IUPAC name 7-(2-(1H-1,2,3-triazol-1-yl)ethoxy)-N-(4-bromo-2-

fluorophenyl)-6-methoxyquinazolin-4-amine, is a substituted 4-anilinoquinazoline.[1] Its

chemical structure and key properties are summarized below.

Chemical Structure:

ZD-4190 Chemical Structure

Table 1: Chemical and Physical Properties of ZD-4190
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Property Value Reference

IUPAC Name

7-(2-(1H-1,2,3-triazol-1-

yl)ethoxy)-N-(4-bromo-2-

fluorophenyl)-6-

methoxyquinazolin-4-amine

CAS Number 413599-62-9

Molecular Formula C₁₉H₁₆BrFN₆O₂

Molecular Weight 459.28 g/mol

SMILES

COc1cc2c(cc1OCCN1C=CN=

N1)N=CN=C2NC1=CC=C(Br)

C=C1F

Mechanism of Action
ZD-4190 exerts its anti-angiogenic effects by potently and selectively inhibiting the tyrosine

kinase activity of VEGF receptors, which are critical for the proliferation, migration, and survival

of endothelial cells.

VEGF Signaling Pathway and Inhibition by ZD-4190
The binding of VEGF-A to its receptor, VEGFR-2, on the surface of endothelial cells triggers

receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular

domain. This activation initiates a cascade of downstream signaling pathways, including the

PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to the physiological

responses of angiogenesis. ZD-4190 acts as an ATP-competitive inhibitor, binding to the ATP-

binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate from

ATP to the tyrosine residues, thereby blocking the entire downstream signaling cascade.
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Caption: ZD-4190 inhibits VEGF-induced angiogenesis.

In Vitro Activity
ZD-4190 has demonstrated potent inhibitory activity against VEGFR-2 and VEGFR-1 in

enzymatic assays and has been shown to effectively inhibit VEGF-stimulated endothelial cell

proliferation.

Table 2: In Vitro Inhibitory Activity of ZD-4190
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Assay Target/Cell Line IC₅₀ (µM) Reference

Enzymatic Assay KDR (VEGFR-2) 0.05 [1]

Flt-1 (VEGFR-1) 0.11 [1]

FGFR1 >100 [1]

Cell-Based Assay
VEGF-stimulated

HUVEC Proliferation
0.04 [1]

Experimental Protocols
This assay quantifies the ability of ZD-4190 to inhibit the phosphorylation of a substrate by the

respective receptor tyrosine kinases.

Plate Coating: 96-well ELISA plates are coated with a substrate for the kinase (e.g., poly-

Glu-Tyr).

Kinase Reaction: Recombinant human KDR, Flt-1, or FGFR1 is added to the wells in the

presence of various concentrations of ZD-4190 and ATP. The reaction is allowed to proceed

for a specified time at room temperature.

Detection: The reaction is stopped, and the plates are washed. A horseradish peroxidase-

conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

Signal Measurement: After incubation and further washing, a chromogenic substrate is

added, and the absorbance is measured using a microplate reader.

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the

logarithm of the ZD-4190 concentration.

This assay assesses the effect of ZD-4190 on the proliferation of human umbilical vein

endothelial cells (HUVECs) stimulated by VEGF.

Cell Seeding: HUVECs are seeded in 96-well plates in their growth medium and allowed to

attach overnight.
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Serum Starvation: The growth medium is replaced with a low-serum medium for 24 hours to

synchronize the cells.

Treatment: The cells are then treated with various concentrations of ZD-4190 in the

presence of a stimulating concentration of VEGF-A.

Proliferation Measurement: After 72 hours of incubation, cell proliferation is assessed using a

standard method such as the MTT assay or by direct cell counting.

Data Analysis: The percentage of inhibition of VEGF-stimulated proliferation is calculated for

each ZD-4190 concentration, and the IC₅₀ value is determined.

In Vivo Efficacy
The antitumor activity of ZD-4190 has been evaluated in various human tumor xenograft

models in immunocompromised mice. Chronic oral administration of ZD-4190 resulted in

significant, dose-dependent inhibition of tumor growth.[1][2]

Table 3: In Vivo Antitumor Activity of ZD-4190 in Human Tumor Xenograft Models

Tumor Model Cell Line
Dosing
Regimen (oral,
once daily)

Tumor Growth
Inhibition (%)

Reference

Lung Carcinoma Calu-6 100 mg/kg 89 [1]

Prostate

Carcinoma
PC-3 100 mg/kg 95 [1]

Ovarian

Carcinoma
SKOV-3 100 mg/kg 79 [1]

Breast

Carcinoma
MDA-MB-231 100 mg/kg 85 [1]

Experimental Protocol: Human Tumor Xenograft Model
Cell Implantation: Human tumor cells (e.g., Calu-6, PC-3, SKOV-3, MDA-MB-231) are

implanted subcutaneously into the flank of athymic nude mice.
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Mice are randomized into control and treatment groups. ZD-
4190 is administered orally, once daily, at various dose levels. The control group receives the

vehicle.

Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly)

using calipers.

Data Analysis: The mean tumor volumes of the treated groups are compared to the control

group to determine the percentage of tumor growth inhibition.

Tumor Cell Implantation Tumor Growth Randomization Treatment (ZD-4190 or Vehicle) Tumor Measurement Data Analysis

Click to download full resolution via product page

Caption: Workflow for in vivo xenograft studies.

Pharmacodynamics and Pharmacokinetics
Pharmacodynamic Marker: Epiphyseal Growth Plate
Hypertrophy
Inhibition of VEGF signaling by ZD-4190 has been shown to have a measurable effect on

endochondral ossification. In young, growing rats, oral administration of ZD-4190 led to a dose-

dependent increase in the width of the epiphyseal growth plate of the femur, serving as a useful

in vivo pharmacodynamic marker of VEGF receptor inhibition.[1]

Pharmacokinetics
ZD-4190 possesses pharmacokinetic properties that are compatible with chronic oral dosing.[1]

In mice, the plasma protein binding of ZD-4190 was determined to be 97.5 ± 0.5%.[1] Detailed

pharmacokinetic parameters such as Cmax, Tmax, and AUC are not readily available in the

public domain.

Synthesis
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A detailed, publicly available, step-by-step synthesis protocol for ZD-4190 is not currently

published. The synthesis of related 4-anilinoquinazoline derivatives typically involves the

reaction of a 4-chloroquinazoline intermediate with the appropriate aniline derivative.

Conclusion
ZD-4190 is a potent and orally bioavailable inhibitor of VEGFR tyrosine kinases with significant

anti-angiogenic and antitumor activity in preclinical models. Its well-defined mechanism of

action and efficacy data make it a valuable tool for cancer research and a potential candidate

for further drug development. This technical guide provides a consolidated resource of its

chemical, biological, and pharmacological properties to aid researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15612439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

